1-Amino-6,7-dichloroanthraquinone
Description
This compound is notable for its reddish-yellow hue, making it relevant in pigment synthesis for industrial applications, particularly in dyes for polymers and organic materials . Its synthesis involves reacting 1-amino-6,7-dichloroanthraquinone with thionyl chloride and nitrobenzene under controlled conditions, yielding a reddish-yellow product after purification .
Properties
CAS No. |
5355-88-4 |
|---|---|
Molecular Formula |
C14H7Cl2NO2 |
Molecular Weight |
292.1 g/mol |
IUPAC Name |
1-amino-6,7-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl2NO2/c15-9-4-7-8(5-10(9)16)14(19)12-6(13(7)18)2-1-3-11(12)17/h1-5H,17H2 |
InChI Key |
YFEHGCGWUWOAFA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Other CAS No. |
5355-88-4 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
Structural and Chromatic Differences
Substituent type, position, and halogen count significantly influence the optical properties of anthraquinones. Below is a comparative analysis of 1-amino-6,7-dichloroanthraquinone and related compounds:
Table 1: Comparative Properties of Selected Amino-Substituted Anthraquinones
| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Color |
|---|---|---|---|---|
| 1-Amino-4-chloroanthraquinone | 1-NH₂, 4-Cl | C₁₄H₉ClNO₂ | 266.68 | Yellow |
| 1-Amino-5-chloroanthraquinone | 1-NH₂, 5-Cl | C₁₄H₉ClNO₂ | 266.68 | Yellow |
| This compound | 1-NH₂, 6,7-Cl₂ | C₁₄H₈Cl₂NO₂ | 301.13 | Reddish-Yellow |
| 1-Amino-5,6,7,8-tetrachloroanthraquinone | 1-NH₂, 5,6,7,8-Cl₄ | C₁₄H₆Cl₄NO₂ | 370.01 | Reddish-Yellow |
| 1-Amino-4-methoxyanthraquinone | 1-NH₂, 4-OCH₃ | C₁₅H₁₁NO₃ | 253.25 | Orange |
| 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]anthraquinone | 1,4-NH(C₆H₄CH₃), 6,7-Cl₂ | C₂₈H₂₀Cl₂N₂O₂ | 487.38 | Not Reported |
Key Observations :
- Chlorine Substitution: Increasing chlorine atoms (e.g., dichloro vs.
- Positional Effects: Chlorine at positions 6 and 7 (as in the target compound) induces a redshift compared to mono-chloro derivatives (positions 4 or 5), likely due to enhanced electron-withdrawing effects and altered π-conjugation .
- Methoxy vs. Chlorine: Electron-donating methoxy groups (e.g., 1-amino-4-methoxyanthraquinone) produce orange tones, contrasting with the reddish-yellow of electron-withdrawing chlorinated analogs .
Physicochemical Properties
Table 2: Predicted Physicochemical Data for Selected Compounds
| Compound Name | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|
| This compound | Not Available | Not Available | Not Available |
| 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]anthraquinone | 1.402 ± 0.06 | 708.0 ± 60.0 | -1.15 ± 0.20 |
Analysis :
- The bis-aryl amino derivative (Table 2) exhibits a high molar mass (487.38 g/mol) and predicted boiling point (708°C), suggesting superior thermal stability compared to simpler aminochloroanthraquinones .
- Its negative pKa (-1.15) indicates strong acidity, likely due to the electron-withdrawing effect of chlorine and anthraquinone core, enhancing proton dissociation .
Q & A
Basic Research Questions
Q. How do substituents like amino and chloro groups influence the electrochemical properties of 1-aminoanthraquinone derivatives?
- Methodological Answer : Substituents alter redox behavior by modifying electron density and hydrogen-bonding interactions. Cyclic voltammetry (CV) in acetonitrile reveals distinct reduction mechanisms: 1-aminoanthraquinones with hydrogen-bonding substituents (e.g., -NH₂) follow an EE mechanism (two-step reduction), while bulkier groups (e.g., -N(CH₂CH₃)₂) shift to an ECE mechanism due to interactions with trace water . Acid-base titrations and DFT calculations (B3LYP/6-31G*) correlate substituent-induced structural changes (e.g., hydrogen-bond disruption) with basicity and redox potential shifts .
Q. What synthetic routes are effective for introducing substituents at the 6,7-positions of 1-aminoanthraquinone?
- Methodological Answer : Electrophilic halogenation (e.g., Cl₂/FeCl₃) or directed ortho-metalation can functionalize the 6,7-positions. For example, chlorination of 1-aminoanthraquinone under controlled conditions yields 1-amino-6,7-dichloroanthraquinone. Post-functionalization via Suzuki-Miyaura cross-coupling (using arylboronic acids) is viable for introducing aryl groups, though steric hindrance at the 6,7-positions may require optimized catalysts (e.g., Pd(PPh₃)₄) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : UV-Vis spectroscopy identifies π→π* and n→π* transitions (e.g., absorption bands at 250–500 nm), while FT-IR confirms amino (-NH₂) and carbonyl (C=O) groups. X-ray crystallography (e.g., bond angles and torsion angles in –7) resolves structural distortions caused by chloro substituents, such as altered planarity or hydrogen-bond networks .
Advanced Research Questions
Q. How can contradictory electrochemical data (e.g., unexpected reduction peaks) in anthraquinone studies be resolved?
- Methodological Answer : Trace water in acetonitrile (<50 ppm) can trigger side reactions (e.g., proton-coupled electron transfer), complicating CV interpretations. Advanced purification (molecular sieves) and controlled H₂O content analysis (Karl Fischer titration) are essential. DFT simulations (e.g., solvent effect modeling) differentiate intrinsic redox behavior from solvent-mediated artifacts .
Q. What strategies improve regioselectivity in nucleophilic substitution reactions at the chloro groups of this compound?
- Methodological Answer : Steric and electronic factors dictate reactivity. Computational modeling (e.g., Fukui function analysis) predicts electrophilic sites. Experimentally, polar aprotic solvents (DMF) and phase-transfer catalysts (e.g., 18-crown-6) enhance nucleophile accessibility. For example, selective substitution at the 6-position is achievable using bulky amines (e.g., tert-butylamine) under microwave-assisted conditions .
Q. How do structural distortions (e.g., non-planarity) in this compound affect its photophysical properties?
- Methodological Answer : X-ray crystallography ( ) shows chloro substituents induce torsional angles (e.g., C6-C7-Cl deviation), reducing conjugation. Time-dependent DFT (TD-DFT) simulations quantify how these distortions redshift or blueshift absorption spectra. Experimental validation via fluorescence quenching assays correlates structural non-planarity with excited-state lifetime reductions .
Data Analysis and Experimental Design
Q. How should researchers design experiments to distinguish between hydrogen-bonding and steric effects in substituted anthraquinones?
- Methodological Answer : Use isotopic substitution (e.g., -ND₂ vs. -NH₂) in IR spectroscopy to confirm hydrogen-bond strength. Compare CV data in deuterated vs. non-deuterated solvents to isolate protonation effects. Pair with molecular dynamics simulations to model substituent-solvent interactions .
Q. What statistical approaches are suitable for analyzing variability in anthraquinone synthesis yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
